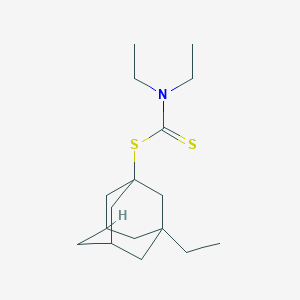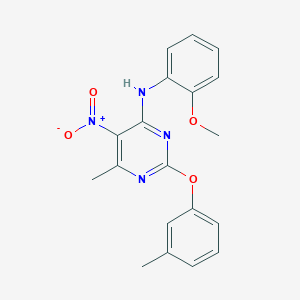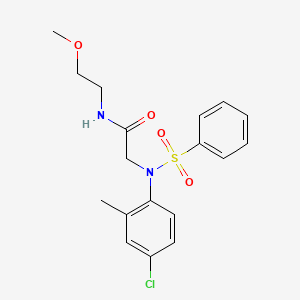![molecular formula C16H15ClF2N2OS B5198534 3-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-1-(2-PHENYLETHYL)THIOUREA](/img/structure/B5198534.png)
3-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-1-(2-PHENYLETHYL)THIOUREA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-1-(2-PHENYLETHYL)THIOUREA typically involves the reaction of 4-(CHLORODIFLUOROMETHOXY)ANILINE with 2-PHENYLETHYL ISOTHIOCYANATE under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-1-(2-PHENYLETHYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-1-(2-PHENYLETHYL)THIOUREA involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage to cells .
Comparison with Similar Compounds
3-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-1-(2-PHENYLETHYL)THIOUREA can be compared with other thiourea derivatives, such as:
N-Phenylthiourea: Known for its use in organic synthesis and as a reagent in various chemical reactions.
N,N’-Diethylthiourea: Used as an accelerator in rubber vulcanization and as a corrosion inhibitor.
N,N’-Diphenylthiourea: Exhibits similar biological activities, including antibacterial and anticancer properties.
Properties
IUPAC Name |
1-[4-[chloro(difluoro)methoxy]phenyl]-3-(2-phenylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF2N2OS/c17-16(18,19)22-14-8-6-13(7-9-14)21-15(23)20-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPVQSSRLUVDLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)NC2=CC=C(C=C2)OC(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenethioamide](/img/structure/B5198455.png)

![2-bromo-7-phenyl-6,7,8,9-tetrahydro-4H-thieno[3,2-b]azocin-5-one](/img/structure/B5198471.png)
![[3-(2-Chlorophenoxy)-4-oxochromen-7-yl] 2-fluorobenzoate](/img/structure/B5198475.png)
![3-methyl-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-8-(propoxymethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B5198494.png)
![1-[4-(1-adamantyl)phenoxy]-3-(3-methyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B5198498.png)
![2-methoxy-5-({[2-(1-pyrrolidinyl)phenyl]amino}methyl)phenol trifluoroacetate (salt)](/img/structure/B5198506.png)

![3H-Cyclopenta[c]quinoline-8-carboxylic acid, 4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-, (3aR,4S,9bS)-rel-](/img/structure/B5198535.png)
![N-methyl-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-2-(2-pyridinyl)ethanamine](/img/structure/B5198540.png)
![2,4-dichloro-N-[(2-oxothiolan-3-yl)carbamothioyl]benzamide](/img/structure/B5198546.png)
![N-[4-(4-thiomorpholinylmethyl)phenyl]acetamide](/img/structure/B5198548.png)
![N-allyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B5198556.png)

